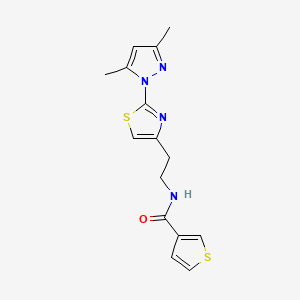
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and thiazole rings are both five-membered heterocycles, which can contribute to the compound’s stability and reactivity . The thiophene ring is a sulfur-containing heterocycle, which could influence the compound’s electronic properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, thiazole, and thiophene rings, as well as the carboxamide group. These functional groups can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocycles could contribute to its stability, while the carboxamide group could influence its solubility .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One of the primary applications of compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide is in the synthesis of novel molecules with antimicrobial properties. For instance, Basavarajaiah and Mruthyunjayaswamy (2008) synthesized a series of substituted-thiazole-2-semicarbazides and their derivatives, which were screened for antimicrobial activity. This research highlights the chemical versatility of thiazole and pyrazole moieties for creating compounds that can potentially combat microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2008).
Antitumor Agents
Another significant application is in the development of antitumor agents. Gomha, Edrees, and Altalbawy (2016) focused on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. The compounds synthesized were evaluated for their anti-tumor activities, specifically against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities for certain compounds. This study underscores the potential of thiazole and pyrazole derivatives as scaffolds for the design of new anticancer drugs (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Potential
In the domain of neuropsychiatric disorders, compounds bearing pyrazole and thiophene moieties have been investigated for their antidepressant potential. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of thiophene-bearing pyrazoline carboxamides and evaluated their antidepressant effects using behavioral models. This research illustrates the potential use of such compounds in the development of new therapeutic agents for treating depression (Mathew, Suresh, & Anbazhagan, 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in different biochemical pathways .
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects . For instance, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
These functional groups can influence the compound’s solubility, permeability, and stability, thereby affecting its bioavailability .
Result of Action
Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, its interaction with its targets can be influenced by the presence of other molecules, such as cofactors or competitive inhibitors .
Eigenschaften
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-10-7-11(2)19(18-10)15-17-13(9-22-15)3-5-16-14(20)12-4-6-21-8-12/h4,6-9H,3,5H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJXNJFELGCCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)
![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine](/img/structure/B2396677.png)
![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)
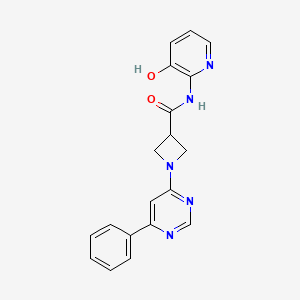
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2396682.png)
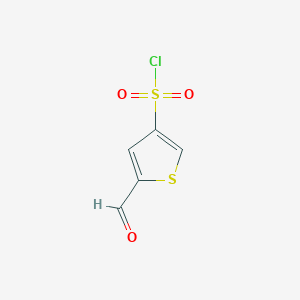
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)
![(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2396688.png)

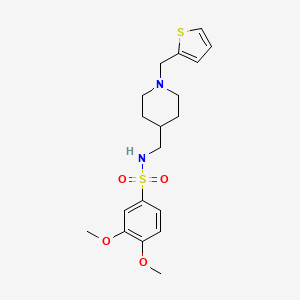
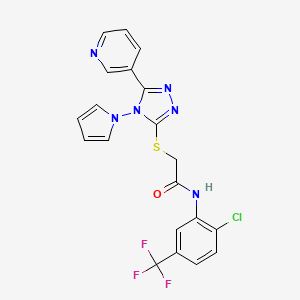
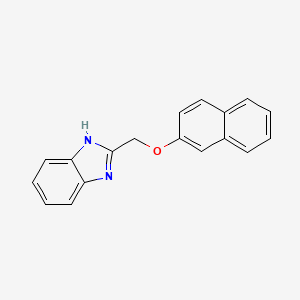
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)